molecular formula C10H9N5O2 B2508716 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione CAS No. 147227-58-5

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione

Cat. No.: B2508716
CAS No.: 147227-58-5
M. Wt: 231.215
InChI Key: IXMWBZZJDWUEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione is a heterocyclic compound that combines the structural features of benzotriazole and imidazolidine-2,4-dione.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione typically involves the reaction of benzotriazole with imidazolidine-2,4-dione under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the imidazolidine-2,4-dione, followed by the addition of benzotriazole . The reaction is usually carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid
  • 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives
  • 1-Methyl-1H-1,2,3-benzotriazol-4-amine
  • 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Uniqueness

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione is unique due to its combination of benzotriazole and imidazolidine-2,4-dione moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-(benzotriazol-1-ylmethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c16-9-5-14(10(17)11-9)6-15-8-4-2-1-3-7(8)12-13-15/h1-4H,5-6H2,(H,11,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMWBZZJDWUEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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